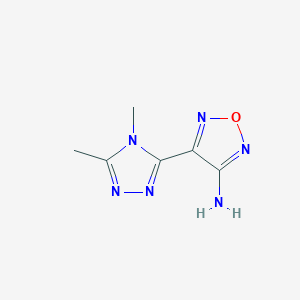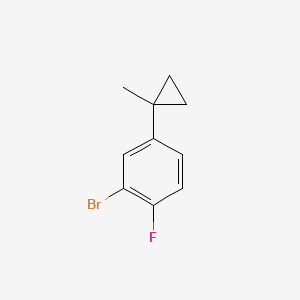
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is an organic compound known for its diverse applications in scientific research and industry. This compound is a derivative of benzene, with a bromine atom at the second position, a fluorine atom at the first position, and a 1-methylcyclopropyl group at the fourth position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the bromine and fluorine substituents, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Fluorination: Fluorine gas (F2) or other fluorinating agents.
Friedel-Crafts Alkylation: Alkylating agents such as alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products Formed
Substituted Benzenes: Various substituted benzene derivatives can be formed depending on the reaction conditions and reagents used.
Cyclopropyl Derivatives: Introduction of the 1-methylcyclopropyl group leads to the formation of cyclopropyl derivatives.
Applications De Recherche Scientifique
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene has numerous applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene involves its interaction with various molecular targets and pathways. The presence of the bromine and fluorine atoms, as well as the cyclopropyl group, influences its reactivity and binding affinity to different targets. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, which then undergoes further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler derivative with only bromine and fluorine substituents.
1-Bromo-4-chloro-2-fluorobenzene: Contains additional chlorine substituent.
4-Bromo-1-chloro-2-(trifluoromethyl)benzene: Contains trifluoromethyl and chlorine substituents.
Uniqueness
2-Bromo-1-fluoro-4-(1-methylcyclopropyl)benzene is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrF |
|---|---|
Poids moléculaire |
229.09 g/mol |
Nom IUPAC |
2-bromo-1-fluoro-4-(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-10(4-5-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
OMFYJXUOCMZFRF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
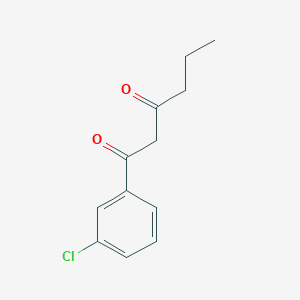
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
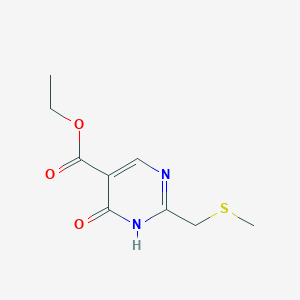
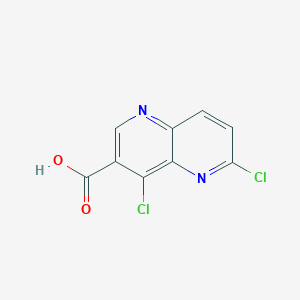
![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)
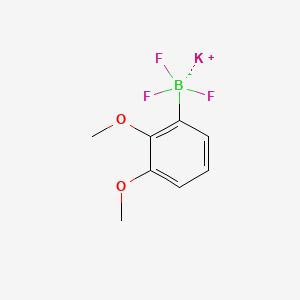
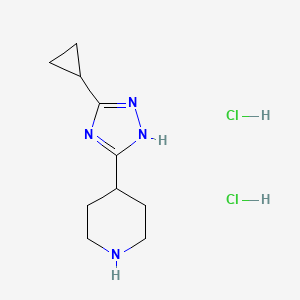
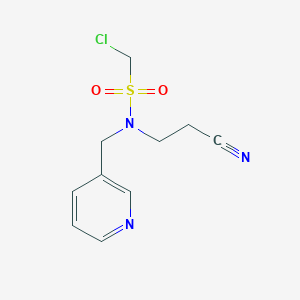
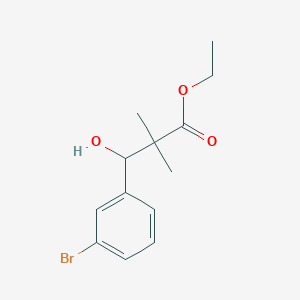
![4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B13478404.png)
